1-Bromo-3-ethyl-2-fluorobenzene

Catalog No.
S12554096
CAS No.
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-ethyl-2-fluorobenzene

Product Name

1-Bromo-3-ethyl-2-fluorobenzene

IUPAC Name

1-bromo-3-ethyl-2-fluorobenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3

InChI Key

DWBPSADZQHHFEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Br)F

1-Bromo-3-ethyl-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of approximately 199.02 g/mol. This compound features a bromine atom and a fluorine atom attached to a benzene ring, with an ethyl group positioned at the 3rd carbon. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Cross-Coupling Reactions: It plays a significant role in reactions such as the Suzuki–Miyaura coupling, where it is utilized to form carbon-carbon bonds using palladium catalysts.
  • Oxidation and Reduction: The compound can undergo oxidation to yield corresponding ketones or reduction to form alkanes, depending on the reaction conditions and reagents used .

Research into the biological activity of 1-bromo-3-ethyl-2-fluorobenzene suggests potential pharmaceutical applications. It has been studied for its interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development .

Several methods are available for synthesizing 1-bromo-3-ethyl-2-fluorobenzene:

  • Halogenation: Direct halogenation of ethylbenzene can yield the desired bromo and fluoro substituents under controlled conditions.
  • Cross-Coupling Reactions: Utilizing Suzuki–Miyaura or similar coupling reactions allows for the introduction of the ethyl group at specific positions on the benzene ring.
  • Functional Group Transformations: Starting from simpler aromatic compounds, functional group transformations can introduce bromine and fluorine atoms selectively .

1-Bromo-3-ethyl-2-fluorobenzene serves multiple purposes across various domains:

  • Organic Synthesis: It acts as a versatile building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential in drug formulation due to its unique chemical properties.
  • Material Science: It is utilized in producing advanced materials, particularly in polymer chemistry and nanotechnology .

Studies on 1-bromo-3-ethyl-2-fluorobenzene's interactions with biological systems have revealed its potential as a lead compound in drug discovery. Investigations focus on its binding affinities to specific enzymes and receptors, which are crucial for understanding its pharmacological profiles. These studies often utilize techniques such as molecular docking and in vitro assays to evaluate efficacy and safety .

When comparing 1-bromo-3-ethyl-2-fluorobenzene with similar compounds, several notable examples include:

Compound NameStructure TypeUnique Features
1-Bromo-2-fluorobenzeneHalogenated benzeneFluorine at position 2
1-Bromo-4-fluorobenzeneHalogenated benzeneFluorine at position 4
3-BromoethylbenzeneHalogenated ethylbenzeneEthyl group at position 3
2-Bromo-3-fluorophenylacetyleneHalogenated phenylacetyleneDifferent substitution pattern

The uniqueness of 1-bromo-3-ethyl-2-fluorobenzene lies in its specific substitution pattern, which influences both its reactivity and potential applications compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

201.97934 g/mol

Monoisotopic Mass

201.97934 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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